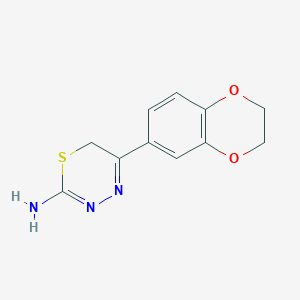
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine is a useful research compound. Its molecular formula is C11H11N3O2S and its molecular weight is 249.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Heat shock protein HSP 90-beta and Heat shock protein HSP 90-alpha . These proteins are molecular chaperones that play a key role in protein folding, stability, and degradation, and are involved in cellular processes such as signal transduction, protein trafficking, and immune response .
Mode of Action
It’s likely that it interacts with these proteins, potentially altering their function or activity
Actividad Biológica
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N3O2S, with a molecular weight of approximately 249.29 g/mol. The compound features a thiadiazine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H11N3O2S |
| Molecular Weight | 249.29 g/mol |
| CAS Number | 796106-57-5 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiadiazine have shown efficacy against various pathogens:
- Candida albicans : Several related compounds demonstrated antifungal activity against this yeast.
- Trichophyton mentagrophytes : Minimum inhibitory concentration (MIC) values for some derivatives were reported below 2 µg/mL.
- Bacterial Strains : In vitro studies have indicated effectiveness against Staphylococcus aureus and Serratia marcescens .
Case Studies
-
Synthesis and Antimicrobial Activity :
A study synthesized various thiadiazine derivatives and evaluated their antimicrobial properties. The results showed that specific modifications to the thiadiazine structure enhanced antifungal activities significantly . -
Antileukemic Activity :
Some derivatives of thiadiazine were tested for antileukemic properties against P-388 lymphocytic leukemia. The findings suggested that certain structural features contribute positively to their biological activity .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the thiadiazine ring may interact with cellular targets involved in metabolic processes or cell wall synthesis in microorganisms.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. Common synthetic routes include:
- Condensation Reactions : Utilizing thioamide and isocyanate derivatives.
- Cyclization Processes : Involving heating and solvent-mediated techniques to facilitate ring formation.
Propiedades
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-11-14-13-8(6-17-11)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5H,3-4,6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEFIQHEIYLHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(SC3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













